

# C.I. Mordant Orange 29: A Technical Overview of Physicochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *C.I. Mordant Orange 29*

Cat. No.: *B12375719*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available data on the solubility and stability of **C.I. Mordant Orange 29**. The information presented herein is compiled from publicly accessible sources and is intended to support research and development activities.

## Physicochemical Data

**C.I. Mordant Orange 29**, also known as Chrome Orange GR, is an azo mordant dye. Such dyes are characterized by their ability to form stable complexes with metal ions, typically chromium, which fix the dye to the substrate, enhancing its fastness properties. The fundamental structure of these dyes involves an azo group (-N=N-) connecting aromatic rings.

## Solubility Profile

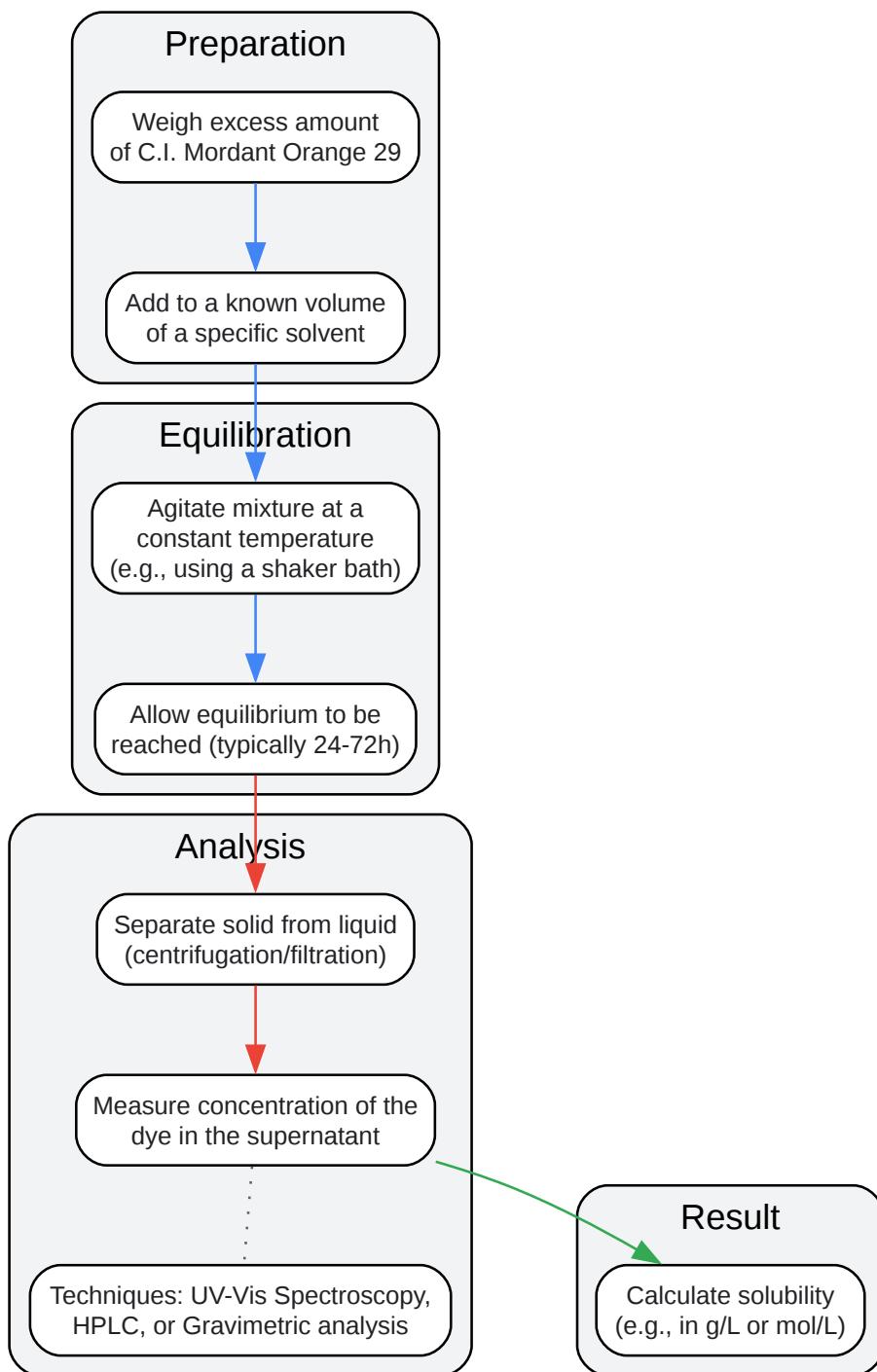
Detailed quantitative solubility data for **C.I. Mordant Orange 29** in a range of solvents is not extensively documented in readily available literature. However, qualitative descriptions and data for analogous mordant dyes provide general guidance.

| Solvent            | Solubility          | Remarks                                                                                                                                                                                                                                 |
|--------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Water              | Sparingly Soluble   | Mordant dyes are typically applied from an aqueous dyebath, suggesting some degree of water solubility, which can be influenced by temperature and pH. The presence of sulfonic acid groups in many azo dyes enhances water solubility. |
| Ethanol            | Slightly Soluble    | Data for similar azo dyes suggests limited solubility in alcohols.                                                                                                                                                                      |
| Non-polar Solvents | Generally Insoluble | Azo dyes, particularly those with polar functional groups, tend to have poor solubility in non-polar organic solvents.                                                                                                                  |

Note: This table is based on general characteristics of mordant azo dyes. Specific quantitative values for **C.I. Mordant Orange 29** require dedicated experimental determination.

## Stability Profile

The stability of **C.I. Mordant Orange 29** is intrinsically linked to its function as a mordant dye, which is to form highly stable, light-fast, and wash-fast complexes on substrates like wool.


| Condition         | Stability        | Remarks                                                                                                                                                                                                   |
|-------------------|------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Light Fastness    | High             | The formation of a coordination complex with a chromium mordant significantly increases the stability of the dye molecule, resulting in excellent light fastness, a key characteristic of this dye class. |
| Wash Fastness     | High             | The metal complex is highly insoluble, leading to strong resistance to removal by washing.                                                                                                                |
| pH Stability      | Moderate to High | The stability of the metal-dye complex can be pH-dependent. The dyeing process itself is carried out under specific pH conditions (typically acidic) to facilitate the mordanting reaction.               |
| Thermal Stability | Moderate to High | The dye is applied at elevated temperatures, indicating stability under these conditions. However, like most organic compounds, it will decompose at very high temperatures.                              |

## Experimental Protocols

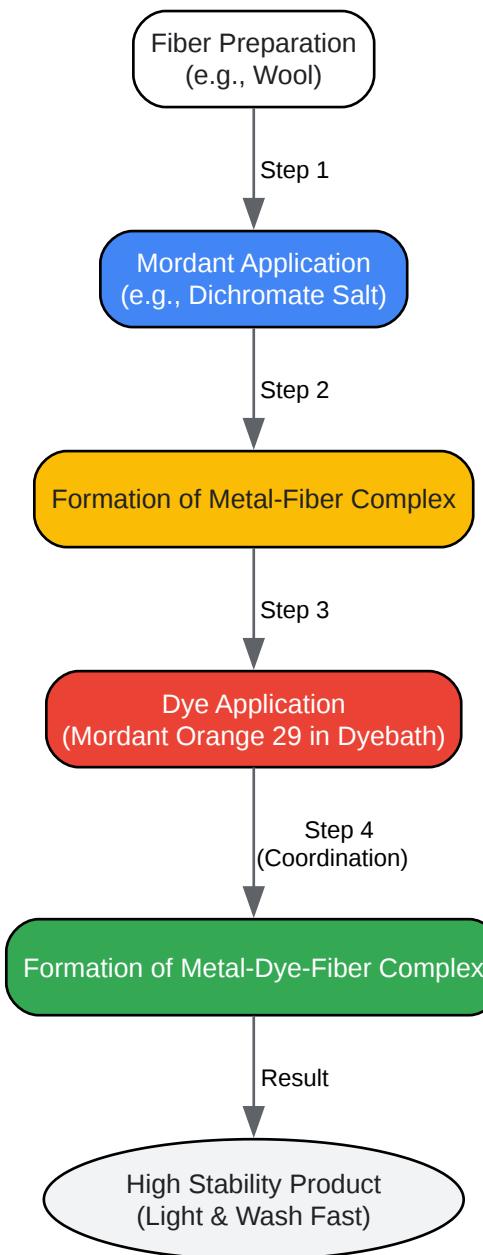
Detailed experimental protocols for determining the solubility and stability of **C.I. Mordant Orange 29** are not explicitly available in the searched literature. However, standard methodologies for such analyses are well-established.

## Workflow for Solubility Determination

A standard protocol for determining the solubility of a dye like **C.I. Mordant Orange 29** would follow the general workflow illustrated below. This typically involves the shake-flask method, a reliable technique for determining saturation solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination of a Dye Compound.


## Methodologies for Stability Assessment

Assessing the stability of a dye involves subjecting it to various environmental stresses and measuring the change in its concentration or color intensity over time.

- Light Fastness: Samples of the dyed substrate are exposed to a standardized artificial light source (e.g., a xenon arc lamp) that simulates sunlight. The change in color is then evaluated against a set of blue wool standards.
- Wash Fastness: The dyed material is subjected to washing in a standardized detergent solution at a specified temperature and for a specific duration, often with mechanical agitation. The color loss of the sample and the staining of adjacent undyed fabrics are assessed.
- Thermal Stability: Thermogravimetric analysis (TGA) can be employed to determine the decomposition temperature of the pure dye. For the dyed substrate, stability is assessed by exposing it to a range of temperatures and observing any color change.

## Logical Relationships in Mordant Dye Application

The efficacy of **C.I. Mordant Orange 29** is dependent on the successful formation of a coordination complex between the dye and a metal mordant on the fiber. This process involves a series of sequential steps.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [C.I. Mordant Orange 29: A Technical Overview of Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12375719#c-i-mordant-orange-29-solubility-and-stability-data>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)